Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate
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Overview
Description
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O4 It is a derivative of diazinane, a heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate typically involves the bromination of a precursor compound. One common method involves the reaction of a diazinane derivative with bromine in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, leading to the formation of new compounds.
Reduction Reactions: Reduction of the compound can yield different reduced forms with varying properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. Additionally, the diazinane ring structure can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated compound with similar reactivity.
Imidazo[1,5-a]pyrimidine Derivatives: These compounds share structural similarities and can undergo similar chemical reactions.
Uniqueness
Methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate is unique due to its specific bromination pattern and the presence of the diazinane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C6H7BrN2O4 |
---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
methyl 5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C6H7BrN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h2-3H,1H3,(H2,8,9,10,12) |
InChI Key |
TWNXXQFEROYCPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(=O)NC(=O)N1)Br |
Origin of Product |
United States |
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